N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785469
InChI: InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
Molecular Formula: C28H21N
Molecular Weight: 371.5 g/mol

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

CAS No.:

Cat. No.: VC13785469

Molecular Formula: C28H21N

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine -

Specification

Molecular Formula C28H21N
Molecular Weight 371.5 g/mol
IUPAC Name N-(4-naphthalen-1-ylphenyl)-2-phenylaniline
Standard InChI InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H
Standard InChI Key MUWZDIQAUYFEBE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

  • A naphthalene moiety (a fused bicyclic aromatic system) at the para position of a central phenyl group.

  • A biphenyl system (two linked benzene rings) substituted at the ortho position with an amine group.

  • An amine bridge (-NH-) connecting the biphenyl and naphthyl-phenyl units.

This configuration is corroborated by its IUPAC name, N-(4-naphthalen-1-ylphenyl)-2-phenylaniline, and its SMILES string: C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 . The extended π-conjugation across the naphthalene and biphenyl systems suggests potential for charge transport and luminescence, key traits in organic semiconductors .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC28H21N\text{C}_{28}\text{H}_{21}\text{N}
Molecular Weight371.5 g/mol
IUPAC NameN-(4-naphthalen-1-ylphenyl)-2-phenylaniline
PubChem CID126709675
Canonical SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine are scarce, analogous biphenyl-naphthyl amines are typically synthesized via palladium-catalyzed cross-coupling reactions . For example, Suzuki-Miyaura couplings between aryl halides and boronic acids are widely used to construct biphenyl linkages . A plausible route involves:

  • Formation of the biphenyl-2-amine core via coupling of 2-bromoaniline with phenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst .

  • Introduction of the naphthyl-phenyl group through a Buchwald-Hartwig amination between the biphenyl-2-amine intermediate and 1-bromo-4-(naphthalen-1-yl)benzene.

Challenges in Synthesis

The steric bulk of the naphthalene group and the ortho-substituted amine may necessitate optimized reaction conditions, such as elevated temperatures (90–120°C) and inert atmospheres . Purification via flash chromatography (e.g., using petroleum ether/ethyl acetate gradients) is critical to isolate the target compound from unreacted precursors or regioisomers .

Physicochemical Properties

Spectral Characteristics

Though experimental spectra for this compound are unavailable, related structures exhibit:

  • UV-Vis Absorption: Peaks near 300–400 nm due to π→π* transitions in the aromatic systems .

  • Fluorescence: Emission in the blue-green region (450–550 nm), a hallmark of conjugated amines .

  • ¹H NMR: Distinct signals for naphthalene protons (δ 7.2–8.5 ppm), biphenyl protons (δ 6.8–7.6 ppm), and the amine proton (δ 5.5–6.0 ppm) .

Thermal Stability

The compound’s melting point and decomposition temperature remain unrecorded, but its polycyclic structure implies high thermal stability, akin to similar aromatic amines (decomposition >250°C) .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine’s rigid, planar structure makes it a candidate for hole-transporting materials (HTMs) in OLEDs. The amine group facilitates hole injection, while the naphthyl-biphenyl system enhances electron-blocking efficiency . Comparatively, the structurally similar N-([1,1'-biphenyl]-4-yl)-1-naphthalenamine (PubChem CID: 59029879) has been tested in prototype devices, achieving luminance efficiencies of 15–20 cd/A .

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, such amines can act as donor materials when paired with fullerene acceptors. Their broad absorption spectra and tunable HOMO/LUMO levels (theorized at -5.1 eV/-2.3 eV for this compound) may improve photon harvesting and charge separation .

Research Limitations and Future Directions

Knowledge Gaps

  • Experimental Optoelectronic Data: Absence of device integration studies limits practical validation.

  • Solubility and Processability: The compound’s hydrophobic nature may necessitate derivatization (e.g., alkyl chain addition) for solution-based fabrication.

Emerging Opportunities

  • Thermally Activated Delayed Fluorescence (TADF): Structural modifications could enable singlet-triplet energy gap minimization for efficient TADF emitters .

  • Chemical Sensors: The amine’s electron-rich sites may permit selective detection of metal ions or nitroaromatics .

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